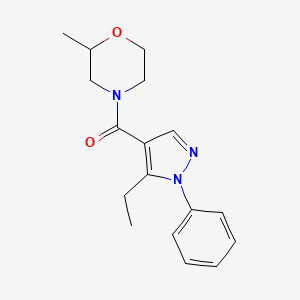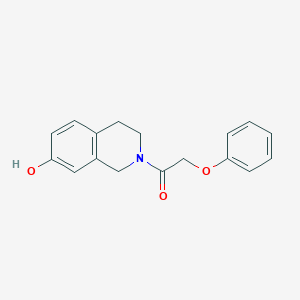
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been found to have significant effects on the body's endocannabinoid system. This compound was first synthesized in the 1990s and has since been studied extensively for its potential applications in scientific research.
作用機序
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone works by binding to the CB1 and CB2 receptors in the body's endocannabinoid system. This binding activates a series of biochemical pathways that can have a number of different effects on the body, including the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a number of different biochemical and physiological effects on the body, including the modulation of pain, inflammation, and other physiological processes. This compound has also been found to have potential applications in the treatment of certain types of cancer, as well as in the management of other chronic conditions.
実験室実験の利点と制限
One of the key advantages of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its ability to selectively target the CB1 and CB2 receptors in the body's endocannabinoid system. This makes it a useful tool for studying the effects of cannabinoids on these receptors, as well as for developing new treatments for a variety of different conditions. However, there are also limitations to the use of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments, including the potential for toxicity and the need for specialized equipment and reagents.
将来の方向性
There are a number of different future directions for research on cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, including the development of new synthetic cannabinoids with improved properties and the exploration of new applications for this compound in the treatment of a variety of different conditions. Other potential areas of research include the identification of new targets for cannabinoids in the body's endocannabinoid system and the development of new methods for synthesizing and purifying these compounds.
合成法
The synthesis of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves several steps, including the formation of an isoquinoline ring and the addition of a cyclopropyl group to the molecule. This process requires a high degree of skill and precision, as well as specialized equipment and reagents.
科学的研究の応用
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body's endocannabinoid system. This compound has been found to have a number of potential applications, including the treatment of chronic pain, inflammation, and other conditions.
特性
IUPAC Name |
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-4-3-9-5-6-14(8-11(9)7-12)13(16)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXWZDBISQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
